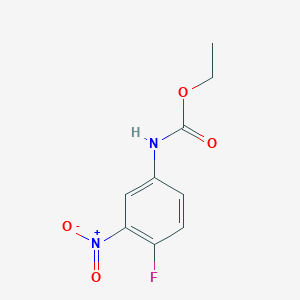
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine, also known as ML327, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of disease and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of CK2 activity. This inhibition may lead to changes in cellular signaling pathways, which could have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects have been observed in a variety of cell types, including cancer cells and neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the mechanisms of disease and for developing potential therapeutic agents. However, one limitation of this compound is that it may have off-target effects, which could complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential in a variety of diseases. Another potential direction is the use of this compound as a tool for studying the role of CK2 in various cellular processes, including cell signaling and gene expression. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or to overcome drug resistance in certain diseases.
Synthesemethoden
The synthesis of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine involves several steps, including the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with piperazine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of disease. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-18-4-2-1-3-16(18)14-22-9-11-23(12-10-22)21-13-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRKARIJFFVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)

![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)
![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)


![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)
